molecular formula C13H14N2O6 B2924656 (3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid CAS No. 1335210-24-6

(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid

Cat. No. B2924656
CAS RN: 1335210-24-6
M. Wt: 294.263
InChI Key: HOMFUTHISIHOLS-POYBYMJQSA-N
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Description

The compound “(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid” is a derivative of Cabotegravir . Cabotegravir belongs to the class of organic compounds known as alpha amino acids and derivatives .


Synthesis Analysis

Cabotegravir is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of the compound with the amino group of 2,4-difluorobenzylamine . The synthesis process also involves a reaction in water, followed by stirring, filtration, and drying .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using NMR spectroscopy . The NMR spectra were recorded on a Bruker400 spectrometer .


Chemical Reactions Analysis

The metabolism, pharmacokinetics, and excretion of Cabotegravir were investigated in healthy human subjects . The primary metabolite of Cabotegravir in mouse, rat, and monkey was the same as that in human . In vitro phenotyping experiments demonstrated that Cabotegravir was metabolized by UDP-glucuronosyltransferase (UGT) 1A1 and UGT1A9 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques . The density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .

Scientific Research Applications

Synthetic Pathways and Chemical Analysis

Research in synthetic chemistry often explores the creation of novel compounds with unique structures, like the one mentioned. Studies on related compounds involve detailed synthetic pathways that can lead to new classes of chemicals with potential applications in drug discovery, material science, and as intermediates in organic synthesis. For instance, the synthesis of new guanine analogues or pyrimidine derivatives highlights advanced methods in heterocyclic chemistry, which could be relevant for understanding the synthetic approach to the specified compound (Ehler, Robins, & Meyer, 1977).

Biological Activity

While direct information on the biological activity of "(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid" is not available, research on structurally related compounds often focuses on evaluating their potential as pharmaceutical agents. This includes assessing antimicrobial, antiviral, or anticancer properties. Such studies are foundational in drug discovery processes, aiming to identify novel therapeutic agents with specific biological targets (El-Agrody et al., 2000).

Future Directions

Cabotegravir is under development as a tablet for both oral lead-in therapy and long-acting (LA) injectable for intramuscular dosing . The future directions of this compound could involve further development and testing for its efficacy and safety in treating HIV-1 .

properties

IUPAC Name

(3R,6S)-10-methoxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-6-5-21-8-4-14-3-7(13(18)19)10(16)11(20-2)9(14)12(17)15(6)8/h3,6,8H,4-5H2,1-2H3,(H,18,19)/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMFUTHISIHOLS-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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